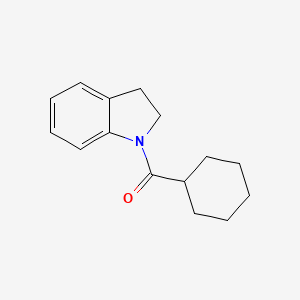![molecular formula C21H23F2N3O2 B5542076 3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B5542076.png)
3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives involves regiospecific reactions, often requiring single-crystal X-ray analysis for unambiguous structure determination. Similar compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its esters, demonstrate the complexity of these syntheses, highlighting the precision needed in the formation of such compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
X-ray crystallography plays a crucial role in determining the molecular structure of pyrazole derivatives, offering detailed insights into their geometrical configuration. These studies are essential for understanding the molecular basis of the compound's properties and reactivity (Hayvalı, Unver, & Svoboda, 2010).
Chemical Reactions and Properties
Pyrazole derivatives exhibit a range of chemical reactions, influenced by their molecular structure. The study of these reactions is fundamental to exploring the compound's potential applications and understanding its behavior in different chemical contexts (Sivakumar et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure and interaction with light, are crucial for their potential applications in materials science and pharmaceuticals. For instance, the crystal structure and hydrogen bonding play significant roles in defining the stability and solubility of these compounds (Trilleras et al., 2005).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are pivotal for the application of pyrazole derivatives in synthetic chemistry and drug development. Studies on these compounds offer insights into their electron distribution, charge delocalization, and potential as biologically active molecules (Viji et al., 2020).
Aplicaciones Científicas De Investigación
Biological Activity and Drug Development
Compounds structurally related to 3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol often target specific biological pathways and receptors. For instance, perampanel, a selective non-competitive AMPA receptor antagonist, is used as an adjunctive therapy in the treatment of focal seizures and primary generalized tonic-clonic seizures in patients with epilepsy (Morano et al., 2018). This suggests that similar compounds might also have neuropharmacological applications, particularly in modulating synaptic transmission and potentially treating various neurological disorders.
Pharmacokinetics and Metabolism
The absorption, metabolism, and disposition of structurally related compounds provide insights into their pharmacokinetics. For example, fingolimod, used for treating multiple sclerosis, demonstrates a novel mechanism of action through its metabolites that modulate sphingosine 1-phosphate receptors. Its biotransformation follows endogenous metabolic pathways rather than typical xenobiotic metabolism, involving phosphorylation, ω-hydroxylation followed by β-oxidation, and formation of ceramide analogs (Zollinger et al., 2011). This provides a framework for understanding how similar compounds might be processed in the body and their potential impacts on biological systems.
Toxicology and Environmental Health
Research on environmental phenols and other chemicals structurally related to the compound has highlighted concerns regarding their impact on human health. Studies have investigated the exposure and potential effects of environmental chemicals on pregnant women, indicating the importance of monitoring and understanding the health implications of widespread chemical exposure (Mortensen et al., 2014). This research area underscores the necessity of evaluating the toxicological profiles of chemical compounds, including their environmental persistence and potential effects on human health.
Propiedades
IUPAC Name |
3-[[1-(2,4-difluorophenyl)-3-(2-methylphenyl)pyrazol-4-yl]methyl-methylamino]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O2/c1-14-5-3-4-6-18(14)21-15(10-25(2)12-17(28)13-27)11-26(24-21)20-8-7-16(22)9-19(20)23/h3-9,11,17,27-28H,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQGLRPXGQIHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C=C2CN(C)CC(CO)O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)
![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)

![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)
![ethyl 4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5542032.png)
![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)
![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)


![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)